molecular formula C20H20N2O3 B15107918 3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one

3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one

Cat. No.: B15107918
M. Wt: 336.4 g/mol
InChI Key: GHTDWSIIUHQMPC-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Substitution Reactions:

    Etherification: The 6-position substitution with the 2-methylprop-2-en-1-yl group can be achieved through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone core, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar compounds to 3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one include other quinazolinone derivatives such as:

    3-(4-methoxyphenyl)quinazolin-4(3H)-one: Differing by the position of the methoxy group, this compound may exhibit different reactivity and biological activity.

    2-methyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one: This compound has a similar structure but lacks the 6-position substitution, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-methyl-6-(2-methylprop-2-enoxy)quinazolin-4-one

InChI

InChI=1S/C20H20N2O3/c1-13(2)12-25-17-8-9-19-18(11-17)20(23)22(14(3)21-19)15-6-5-7-16(10-15)24-4/h5-11H,1,12H2,2-4H3

InChI Key

GHTDWSIIUHQMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

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